molecular formula C8H7N3 B15199009 Cyclohepta[d]imidazol-4-amine CAS No. 855405-68-4

Cyclohepta[d]imidazol-4-amine

Cat. No.: B15199009
CAS No.: 855405-68-4
M. Wt: 145.16 g/mol
InChI Key: HOQGVOWVSMUOKD-UHFFFAOYSA-N
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Description

Cyclohepta[d]imidazol-4-amine is a heterocyclic compound that features a seven-membered ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohepta[d]imidazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptanone derivative with an amine and a suitable catalyst to form the desired imidazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclohepta[d]imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Substitution reactions can occur at different positions on the imidazole ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols); reactions often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

Cyclohepta[d]imidazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Cyclohepta[d]imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.

    Benzimidazole: Contains a fused benzene ring and an imidazole ring, widely used in medicinal chemistry.

    Thiazole: Another five-membered heterocycle with sulfur and nitrogen atoms, known for its biological activity.

Uniqueness

Cyclohepta[d]imidazol-4-amine is unique due to its seven-membered ring fused to an imidazole ring, which imparts distinct chemical and physical properties

Biological Activity

Cyclohepta[d]imidazol-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies demonstrating its potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the class of imidazole derivatives, which are known for their significant biological properties. The compound can be synthesized through various methods, typically involving the cyclization of appropriate precursors under controlled conditions. The structural formula is depicted below:

Cyclohepta d imidazol 4 amine\text{Cyclohepta d imidazol 4 amine}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It has been shown to modulate the activity of these targets, leading to various therapeutic effects. For instance, it may inhibit enzymes involved in disease pathways, contributing to its potential as an anticancer agent .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting microbial growth.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies show that this compound induces apoptosis in cancer cells, with IC50 values in the low micromolar range. For example, one study reported an IC50 value of 0.5 µM against a lymphoma cell line .

Case Studies

  • Lymphoma Treatment : A study explored the efficacy of this compound derivatives in treating lymphomas. The results indicated significant anti-proliferative effects and induced cell cycle arrest in the G2/M phase, suggesting a promising avenue for further development in cancer therapy .
  • Tuberculosis Research : Another investigation focused on the compound's activity against Mycobacterium tuberculosis. The derivative displayed a MIC value of 15 µg/mL and effectively penetrated infected macrophages, suppressing intracellular bacterial growth .

Properties

CAS No.

855405-68-4

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

1H-cyclohepta[d]imidazol-4-imine

InChI

InChI=1S/C8H7N3/c9-6-3-1-2-4-7-8(6)11-5-10-7/h1-5,9H,(H,10,11)

InChI Key

HOQGVOWVSMUOKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=N)C=C1)N=CN2

Origin of Product

United States

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